molecular formula C21H23BrN2O3 B2529072 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380170-45-4

3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2529072
CAS No.: 2380170-45-4
M. Wt: 431.33
InChI Key: KRXWDBVPCAOFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}benzene
  • 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}thiophene

Uniqueness

Compared to similar compounds, 3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-18-14-23-10-6-19(18)27-17-7-11-24(15-17)20(25)21(8-12-26-13-9-21)16-4-2-1-3-5-16/h1-6,10,14,17H,7-9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXWDBVPCAOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.